Skp2 inhibitor 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de Skp2 2 est un composé à petite molécule conçu pour inhiber l’activité de la protéine 2 associée à la kinase de la phase S (Skp2). Skp2 est un membre de la famille des protéines F-box et fonctionne comme un adaptateur spécifique au substrat dans le complexe de ligase à ubiquitine Skp1-CUL1-ROC1-F-box E3. Il joue un rôle crucial dans l’ubiquitination et la dégradation protéasomique subséquente de diverses protéines, y compris les suppresseurs de tumeurs tels que p27 et p21. La surexpression de Skp2 a été observée dans de nombreux cancers humains, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’inhibiteur de Skp2 2 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et leur fonctionnalisation subséquente. La voie de synthèse peut inclure des réactions telles que la substitution nucléophile, la condensation et la cyclisation. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .

Méthodes de production industrielle : La production industrielle de l’inhibiteur de Skp2 2 implique le passage de la synthèse en laboratoire à une plus grande échelle, tout en maintenant la qualité et la cohérence du composé. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures de contrôle de la qualité strictes pour garantir la reproductibilité et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur de Skp2 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des réactifs tels que les halogénures, les acides ou les bases, en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’inhibiteur de Skp2 2 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leur potentiel thérapeutique .

4. Applications de la recherche scientifique

L’inhibiteur de Skp2 2 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le processus d’ubiquitination et le rôle de Skp2 dans la dégradation des protéines.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire, l’apoptose et l’autophagie dans diverses lignées cellulaires.

Médecine : Exploré comme un agent anticancéreux potentiel en raison de sa capacité à inhiber Skp2 et à induire l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses.

Industrie : Applications potentielles dans le développement de thérapies ciblées pour le traitement du cancer et d’autres maladies impliquant une dégradation des protéines dysrégulée

Applications De Recherche Scientifique

Skp2 inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the ubiquitination process and the role of Skp2 in protein degradation.

Biology: Investigated for its effects on cell cycle regulation, apoptosis, and autophagy in various cell lines.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit Skp2 and induce cell cycle arrest and apoptosis in cancer cells.

Industry: Potential applications in the development of targeted therapies for cancer treatment and other diseases involving dysregulated protein degradation

Mécanisme D'action

L’inhibiteur de Skp2 2 exerce ses effets en se liant à la protéine Skp2 et en inhibant son interaction avec Skp1 dans le complexe de ligase à ubiquitine Skp1-CUL1-ROC1-F-box E3. Cette inhibition empêche l’ubiquitination et la dégradation subséquente des protéines suppresseurs de tumeurs telles que p27 et p21, ce qui conduit à leur accumulation et à l’induction de l’arrêt du cycle cellulaire et de l’apoptose. Le composé affecte également d’autres cibles moléculaires et voies, y compris la voie de signalisation Akt et la régulation de l’autophagie .

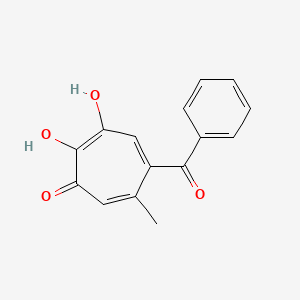

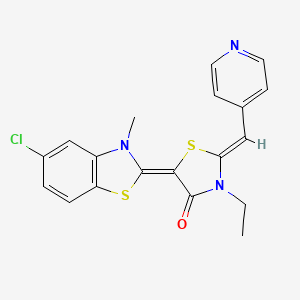

Composés similaires :

SZL-P1-41 : Bloque l’interaction entre Skp2 et Skp1, ce qui conduit à l’accumulation de p27 et à l’arrêt du cycle cellulaire.

Curcumine : Un composé naturel qui diminue les niveaux d’expression de Skp2 dans plusieurs types de cancer.

Quercetine : Régule à la baisse l’expression de Skp2, favorisant l’arrêt du cycle cellulaire dans les cellules cancéreuses du sein.

Rottlerine : Supprime Skp2 dans les cellules cancéreuses du sein et du pancréas.

Unicité : L’inhibiteur de Skp2 2 est unique par son affinité de liaison spécifique et son effet inhibiteur sur la protéine Skp2, ce qui en fait un inhibiteur hautement sélectif et puissant. Sa capacité à induire l’arrêt du cycle cellulaire et l’apoptose par le biais de multiples voies, y compris l’inhibition de l’ubiquitination médiée par Skp2 et la régulation de l’autophagie, le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

SZL-P1-41: Blocks the interaction between Skp2 and Skp1, leading to the accumulation of p27 and cell cycle arrest.

Curcumin: A natural compound that decreases Skp2 expression levels in multiple cancer types.

Quercetin: Downregulates Skp2 expression, promoting cell cycle arrest in breast cancer cells.

Rottlerin: Suppresses Skp2 in breast and pancreatic cancer cells.

Uniqueness: Skp2 inhibitor 2 is unique in its specific binding affinity and inhibitory effect on the Skp2 protein, making it a highly selective and potent inhibitor. Its ability to induce cell cycle arrest and apoptosis through multiple pathways, including the inhibition of Skp2-mediated ubiquitination and the regulation of autophagy, sets it apart from other similar compounds .

Propriétés

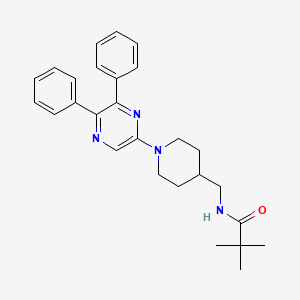

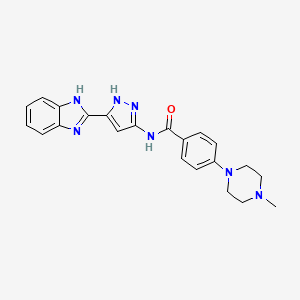

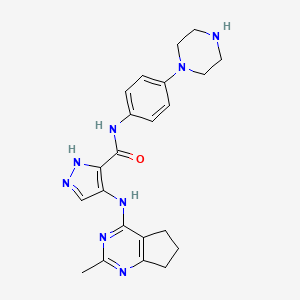

Formule moléculaire |

C27H32N4O |

|---|---|

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |

Clé InChI |

GCCXPXBVXWVREI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)

![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)